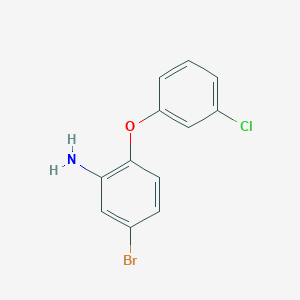

5-Bromo-2-(3-chlorophenoxy)aniline

Description

Research Context and Significance in Contemporary Organic Chemistry

The significance of 5-Bromo-2-(3-chlorophenoxy)aniline in modern organic chemistry stems from its classification as a phenoxyaniline (B8288346), a class of compounds recognized for their diverse biological activities. Current time information in Bangalore, IN.chemicalbook.com These diaryl ether-containing molecules are key pharmacophores, with derivatives exhibiting a wide range of therapeutic properties, including acting as kinase inhibitors, which are crucial in the development of targeted cancer therapies. ekb.egmdpi.comcancertreatmentjournal.comnih.govnih.gov The presence of bromine and chlorine atoms in 5-Bromo-2-(3-chlorophenoxy)aniline is of particular interest, as halogenation is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of drug candidates. nih.govnih.govresearchgate.net

Historical Perspective of Related Phenoxyaniline Derivatives in Synthetic Methodologies

The synthesis of phenoxyaniline derivatives, and more broadly diaryl ethers, has been a long-standing challenge in organic chemistry. The development of efficient synthetic methods for the formation of the carbon-oxygen bond between two aromatic rings has been a significant area of research.

Historically, the Ullmann condensation has been the classical method for synthesizing diaryl ethers. organic-chemistry.orgwikipedia.orgsynarchive.com This reaction, first reported by Fritz Ullmann in the early 20th century, typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) in the presence of a base at high temperatures. mdpi.comnih.gov While foundational, the traditional Ullmann reaction often requires harsh conditions and has limitations regarding substrate scope and functional group tolerance.

A major advancement in the synthesis of phenoxyanilines and other C-N and C-O coupled products came with the development of the Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org These methods, which emerged in the late 20th century, offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to the classical Ullmann condensation. The Buchwald-Hartwig reaction has become a powerful tool for the construction of carbon-nitrogen and carbon-oxygen bonds, revolutionizing the synthesis of complex amines and ethers, including phenoxyaniline derivatives.

The synthesis of 5-Bromo-2-(3-chlorophenoxy)aniline would theoretically involve the coupling of a substituted aminophenol with a substituted halobenzene. Specifically, this would entail the reaction of 2-amino-5-bromophenol (B182750) with 1-bromo-3-chlorobenzene (B44181) or a related halogenated benzene (B151609) derivative. Both Ullmann and Buchwald-Hartwig methodologies could potentially be employed to achieve this transformation, with the choice of method depending on the desired reaction conditions and the specific reactivity of the starting materials.

Compound Names Mentioned in this Article

| Compound Name |

| 5-Bromo-2-(3-chlorophenoxy)aniline |

| 2-amino-5-bromophenol |

| 1-bromo-3-chlorobenzene |

| Phenoxyaniline |

| Diaryl ether |

Data Tables

Physicochemical Properties of 5-Bromo-2-(3-chlorophenoxy)aniline and its Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-2-(3-chlorophenoxy)aniline | C₁₂H₉BrClNO | 314.57 |

| 2-Amino-5-bromophenol | C₆H₆BrNO | 188.02 |

| 1-Bromo-3-chlorobenzene | C₆H₄BrCl | 191.45 |

Note: The properties listed are based on theoretical calculations and may vary slightly from experimentally determined values.

Key Synthetic Methodologies for Diaryl Ether Formation

| Reaction Name | Catalyst | Typical Conditions | Key Features |

| Ullmann Condensation | Copper (Cu) or Copper salts | High temperatures, polar solvents | Classical method, often requires harsh conditions. chemicalbook.comorganic-chemistry.orgwikipedia.orgsynarchive.commdpi.comnih.gov |

| Buchwald-Hartwig Amination/Ether Synthesis | Palladium (Pd) complexes with phosphine (B1218219) ligands | Milder temperatures, various solvents | High functional group tolerance, broad substrate scope. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(3-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO/c13-8-4-5-12(11(15)6-8)16-10-3-1-2-9(14)7-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWMHSIRQZRTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 5 Bromo 2 3 Chlorophenoxy Aniline

Retrosynthetic Analysis for 5-Bromo-2-(3-chlorophenoxy)aniline

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For 5-Bromo-2-(3-chlorophenoxy)aniline, the primary disconnections involve the carbon-oxygen (C-O) ether bond and the carbon-nitrogen (C-N) bond of the aniline (B41778) group.

Two logical retrosynthetic pathways emerge from disconnecting the diaryl ether bond:

Pathway A: This pathway involves a disconnection of the C-O bond, leading to a substituted aminophenol and an aryl halide. A subsequent Functional Group Interconversion (FGI) of the amine to a more stable nitro group simplifies the precursors further. This leads to 4-bromo-2-nitrophenol (B183274) and 1-bromo-3-chlorobenzene (B44181) as the key starting materials. The synthesis would involve an ether formation reaction followed by the reduction of the nitro group.

Pathway B: An alternative disconnection of the same C-O bond can be envisioned. This would involve a nucleophilic aromatic substitution (SNAr) approach. This pathway identifies 3-chlorophenol (B135607) and a suitably activated aryl halide, such as 5-bromo-2-fluoronitrobenzene , as precursors. The fluorine atom at the 2-position, activated by the ortho-nitro group, would be the leaving group in the SNAr reaction. The synthesis would conclude with the reduction of the nitro group.

These two pathways represent the most common strategies for constructing the diaryl ether core of the target molecule.

Precursor Synthesis and Optimization Routes to 5-Bromo-2-(3-chlorophenoxy)aniline

The success of the total synthesis relies on the efficient preparation of the key precursors identified during the retrosynthetic analysis.

Synthesis of 4-Bromo-2-nitrophenol (Pathway A Precursor): This precursor can be synthesized by the nitration of p-bromophenol. A common method involves dissolving p-bromophenol in a solvent like dichloroethane and reacting it with nitric acid in a continuous flow reactor at elevated temperatures and pressures. nsf.gov Alternative methods include the oxidative bromination of 2-nitrophenol (B165410) using a vanadyl Schiff base complex as a catalyst. nsf.gov

Synthesis of 2-Amino-4-bromophenol: The reduction of 4-bromo-2-nitrophenol yields 2-amino-4-bromophenol. This transformation can be effectively carried out via catalytic hydrogenation. A typical procedure involves using a rhodium on carbon (Rh/C) catalyst under a hydrogen atmosphere in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com Another approach utilizes a Fe-Cr modified Raney-Ni catalyst for the hydrogenation, which is noted for its high conversion rate and selectivity, effectively inhibiting debromination side reactions. google.com This intermediate is a crystalline powder used in the synthesis of various organic compounds, including pharmaceuticals and dyes. wipo.int

Synthesis of 5-Bromo-2-fluoroaniline (B1303259) (Pathway B Precursor): The synthesis of 5-bromo-2-fluoroaniline can be achieved through the reduction of 2-bromo-5-fluoronitrobenzene. A patented method describes a hydrogenation reaction using a Raney nickel catalyst in methanol, with the addition of a bromine inhibitor to ensure high purity and yield. google.com

Other Precursors: Precursors such as 3-chlorophenol and 1-bromo-3-chlorobenzene are generally commercially available, simplifying the initial steps of the synthesis.

Direct Synthesis Approaches to 5-Bromo-2-(3-chlorophenoxy)aniline

The formation of the diaryl ether linkage is the cornerstone of the synthesis. Modern organic chemistry offers two primary catalytic methods for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed coupling between an aryl halide and a phenol (B47542). organic-chemistry.org In the context of Pathway A, this would involve the reaction of 4-bromo-2-nitrophenol with 1-bromo-3-chlorobenzene. The classical Ullmann conditions often require harsh conditions, such as high temperatures (around 200°C) and stoichiometric amounts of copper. organic-chemistry.orgpatsnap.com However, modern modifications employ catalytic amounts of a copper salt (e.g., CuI or Cu₂O) with a ligand in a suitable solvent at lower temperatures. scribd.com

Buchwald-Hartwig C-O Coupling: The palladium-catalyzed Buchwald-Hartwig reaction is a powerful alternative for forming C-O bonds. organic-chemistry.org This reaction typically offers milder conditions and a broader substrate scope compared to the traditional Ullmann coupling. For Pathway A, this would again involve coupling 4-bromo-2-nitrophenol with 1-bromo-3-chlorobenzene, but using a palladium catalyst and a specialized phosphine (B1218219) ligand.

Final Step: Nitro Group Reduction: Following the successful coupling to form the diaryl ether intermediate, the final step in both pathways is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved with high efficiency using various reducing agents, such as tin(II) chloride in ethanol (B145695) or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel.

Mechanistic Investigations of Coupling Reactions in 5-Bromo-2-(3-chlorophenoxy)aniline Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis.

Ullmann Condensation Mechanism: The mechanism of the Ullmann ether synthesis is thought to proceed through a Cu(I) catalytic cycle. The reaction is initiated by the formation of a copper(I) phenoxide from the phenol precursor. This species then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate then undergoes reductive elimination to form the diaryl ether product and regenerate the Cu(I) catalyst. organic-chemistry.org

Buchwald-Hartwig C-O Coupling Mechanism: The Buchwald-Hartwig C-O coupling reaction operates via a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the phenoxide. Subsequent reductive elimination from this complex forms the desired C-O bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The nature of the phosphine ligand is critical in facilitating both the oxidative addition and the reductive elimination steps.

Ligand Design and Catalyst Optimization for 5-Bromo-2-(3-chlorophenoxy)aniline Formation

The efficiency of both Ullmann and Buchwald-Hartwig couplings is highly dependent on the choice of catalyst and ligand.

For the Ullmann reaction , the development of ligand-accelerated protocols has been a significant advancement. While early methods were often ligand-free, they required high temperatures. The introduction of simple, inexpensive ligands like N,N-dimethylglycine or more complex salicylaldimines can significantly lower the reaction temperature and improve yields. wikipedia.orgorganic-chemistry.org A screening of 56 different ligands for a model Ullmann reaction found that while many were active, none outperformed N,N-dimethylglycine. organic-chemistry.orgpatsnap.com

For the Buchwald-Hartwig reaction , the evolution of phosphine ligands has been key to its broad applicability. Early systems used simple phosphines, but the development of bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) and bidentate ligands (e.g., BINAP, DPEPhos) has enabled the coupling of a wider range of substrates under milder conditions. researchgate.net The choice of base (e.g., Cs₂CO₃, K₃PO₄, t-BuONa) and solvent (e.g., toluene, dioxane, DMF) are also critical parameters that must be optimized for each specific substrate pairing. wikipedia.orgresearchgate.netepo.org

Below is a table summarizing typical conditions for diaryl ether synthesis that could be adapted for producing 5-Bromo-2-(3-chlorophenoxy)aniline.

| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reference(s) |

| Ullmann | CuI (10 mol%) | N,N-dimethylglycine (10 mol%) | K₃PO₄ | Acetonitrile | 80 | organic-chemistry.orgpatsnap.com |

| Ullmann | CuI (5 mol%) | 2-((2-isopropylphenylimino)methyl)phenol (15 mol%) | K₃PO₄ | Dioxane | 101 | wikipedia.org |

| Ullmann | Cu₂O (cat.) | Inexpensive diamine ligands | Cs₂CO₃ | Acetonitrile | Mild | scribd.com |

| Ullmann | CuIPPh₃ (5 mol%) | Triphenylphosphine (part of catalyst) | K₂CO₃ | Toluene/Xylene | 100 | epo.org |

| Buchwald-Hartwig | [Pd(allyl)Cl]₂ (1 mol%) | t-BuXPhos (4 mol%) | t-BuONa | Toluene | 100 | researchgate.net |

| Buchwald-Hartwig | Pd(dba)₂ | tBuDavePhos | K-t-butoxide | Xylene | >80 (MW) | epo.org |

Green Chemistry Principles in 5-Bromo-2-(3-chlorophenoxy)aniline Synthesis

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency.

In the context of synthesizing 5-Bromo-2-(3-chlorophenoxy)aniline, several green strategies can be applied:

Catalysis: The shift from stoichiometric copper in classical Ullmann reactions to catalytic copper or palladium systems is a major green advancement, reducing metal waste.

Atom Economy: Reactions like the Buchwald-Hartwig coupling are designed to have high atom economy, meaning most of the atoms from the reactants are incorporated into the final product.

Safer Solvents: There is a move towards using more environmentally benign solvents. For instance, some Ullmann-type couplings have been successfully performed in water or deep eutectic solvents, which are biodegradable and have low toxicity. google.comgoogle.com

Energy Efficiency: The development of more active catalysts that allow reactions to proceed at lower temperatures reduces energy consumption. scribd.com Metal-free methods, for example using diaryliodonium salts, are also being explored as an energy-efficient and sustainable alternative. google.com

Solvent-Free Synthesis Approaches

A significant step in green chemistry is the elimination of volatile organic solvents. For the synthesis of diaryl ethers, solvent-free, or neat, conditions have been developed, particularly for the Ullmann coupling.

One innovative technique is the use of high-speed ball milling. In this method, the solid reactants are ground together in a vial, often with a copper ball in a copper vial, which provides the catalytic surface. This solvent-less process can lead to quantitative yields and simplifies purification, as no bulk solvent needs to be removed. Another approach is to simply heat the reactants together in the absence of a solvent, relying on one of the reactants to melt and act as a reaction medium. These solvent-free methods represent a frontier in the sustainable synthesis of complex molecules like 5-Bromo-2-(3-chlorophenoxy)aniline.

Renewable Feedstock Utilization Considerations

The transition from a petrochemical-based economy to one founded on renewable resources is a central goal of modern green chemistry. For a molecule like 5-Bromo-2-(3-chlorophenoxy)aniline, this involves exploring pathways from biomass to its core aromatic precursors: a 5-bromo-substituted aniline derivative and a 3-chlorophenol derivative.

Lignin (B12514952), a complex aromatic biopolymer constituting a significant fraction of lignocellulosic biomass, stands out as the most promising renewable source of aromatic platform chemicals. acs.orgnih.gov Various depolymerization strategies, including pyrolysis, hydrogenolysis, and oxidative methods, can break down lignin into a mixture of valuable mono-aromatic compounds such as phenol, guaiacol, and vanillin. nih.govnih.gov These molecules can, in principle, serve as the foundational building blocks for the synthesis of the target compound's precursors.

Pathway to 3-Chlorophenol from Lignin: The 3-chlorophenol moiety could potentially be derived from phenol obtained directly from lignin valorization. nih.gov The conversion would require a selective chlorination of the phenol ring. Direct electrophilic chlorination of phenol tends to produce a mixture of ortho- and para-isomers, making the synthesis of the meta-substituted product challenging. A multi-step sequence involving sulfonation to block the ortho/para positions, followed by chlorination and subsequent desulfonation, could be a viable, albeit lengthy, route.

Pathway to 5-Bromoaniline from Renewable Aromatics: The synthesis of the 5-bromoaniline portion from renewable feedstocks is also conceivable. Aniline itself can be synthesized from biomass-derived precursors. organic-chemistry.orgresearchgate.net For example, phenol from lignin can be converted to aniline. Once aniline is obtained, a two-step halogenation process would be necessary. To achieve the desired 1,2,4-substitution pattern (amino, bromo, and the ether linkage point), a common strategy is to first protect the highly activating amino group via acetylation to form acetanilide. This directs subsequent electrophilic bromination to the para position. A second halogen would be introduced at the ortho position before the final etherification step and deprotection. While some halogenated anilines have been identified as natural products from marine microalgae, these biological pathways are not currently viable for large-scale synthetic production. rsc.org

The table below outlines a conceptual pathway for deriving the key precursors of 5-Bromo-2-(3-chlorophenoxy)aniline from lignin-based platform chemicals.

| Precursor Target | Lignin-Derived Platform Chemical | Required Chemical Transformations | Key Challenges |

| 3-Chlorophenol | Phenol | Selective meta-chlorination | Achieving high regioselectivity for the meta position over ortho/para products. |

| 5-Bromoaniline | Aniline (from renewable phenol) | 1. Acetylation (protection) 2. Regioselective bromination 3. Deacetylation (deprotection) | Ensuring high regioselectivity during the bromination step. |

These pathways are currently conceptual and face significant challenges in selectivity, efficiency, and economic viability compared to established petrochemical routes. However, they represent an important direction for future research in sustainable chemical manufacturing.

Flow Chemistry Techniques for 5-Bromo-2-(3-chlorophenoxy)aniline Production

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. labmanager.com These benefits include superior heat and mass transfer, enhanced safety profiles, improved reproducibility, and streamlined scalability. acs.orgresearchgate.net The synthesis of 5-Bromo-2-(3-chlorophenoxy)aniline, which relies on catalyzed cross-coupling reactions, is an excellent candidate for adaptation to a flow process.

The key diaryl ether bond formation can be achieved via Ullmann condensation or Buchwald-Hartwig C-O coupling reactions. wikipedia.orgnih.gov Both have been successfully implemented in flow chemistry setups. researchgate.netacs.org A hypothetical flow synthesis could involve two separate input streams: one containing a solution of a precursor like 5-bromo-2-haloaniline and a base, and the other containing 3-chlorophenol and a palladium or copper catalyst with an appropriate ligand.

These streams would be combined at a T-mixer and continuously pumped through a heated reactor. The reactor could be a simple coiled tube made of an appropriate material (e.g., PFA, stainless steel) or a packed-bed reactor containing an immobilized catalyst. The precise control over residence time, temperature, and pressure in a flow system allows for fine-tuning of the reaction to maximize yield and minimize byproduct formation. For instance, superheating the solvent above its boiling point under pressure can dramatically accelerate reaction rates, reducing residence times from hours to minutes. syrris.jp

The table below provides a comparative analysis of typical parameters for a generic diaryl ether synthesis via cross-coupling in both batch and flow reactor setups.

| Parameter | Batch Processing | Continuous Flow Processing | Advantages of Flow |

| Reaction Time | Hours to days | Seconds to minutes | Drastically increased productivity and throughput. researchgate.net |

| Temperature Control | Difficult to maintain uniformly; hotspots/coolspots | Precise and uniform; rapid heat exchange | Improved selectivity, reduced side reactions, enhanced safety. labmanager.com |

| Pressure | Typically atmospheric or slightly elevated | Can be precisely controlled up to high pressures | Allows for superheating of solvents, increasing reaction rates. syrris.jp |

| Mixing | Often inefficient, dependent on stirrer speed/shape | Highly efficient and rapid at the micro-scale | Consistent reaction environment, improved kinetics. |

| Safety | Large volumes of reagents pose significant risk | Small reactor volume minimizes hazard potential | Safer handling of exothermic reactions and hazardous materials. labmanager.com |

| Scalability | Challenging; requires process re-optimization | Straightforward; achieved by parallelization or longer run times | Seamless transition from laboratory discovery to production scale. labmanager.com |

| Productivity | Limited by batch cycle time | High; continuous operation eliminates downtime between batches | Higher output per unit of time. scispace.com |

Implementing a flow chemistry approach for the synthesis of 5-Bromo-2-(3-chlorophenoxy)aniline could lead to a more efficient, safer, and scalable manufacturing process, aligning with the principles of modern process intensification. acs.org Research in this area focuses on developing robust immobilized catalysts and optimizing reaction conditions to create a fully continuous and integrated production line. acs.orgrsc.org

Advanced Spectroscopic and Structural Elucidation Studies of 5 Bromo 2 3 Chlorophenoxy Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 5-Bromo-2-(3-chlorophenoxy)aniline

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-Bromo-2-(3-chlorophenoxy)aniline, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals.

In a hypothetical ¹H NMR spectrum, the aromatic protons would appear as distinct multiplets in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the brominated aniline (B41778) ring and the chlorinated phenoxy ring would exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with neighboring protons. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each of the 12 carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine, chlorine, and oxygen atoms, as well as the amino group. Carbons directly attached to these heteroatoms would be significantly shifted.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for tracing the connectivity of the protons within both the aniline and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbon atoms. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons (those without attached protons) and for establishing the connectivity between the aniline and phenoxy rings through the ether linkage. researchgate.netresearchgate.net

Solid-State NMR Investigations

Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of 5-Bromo-2-(3-chlorophenoxy)aniline in the solid phase. This technique is particularly useful for studying polymorphism, molecular packing, and intermolecular interactions that are not observable in solution-state NMR.

High-Resolution Mass Spectrometric Characterization of 5-Bromo-2-(3-chlorophenoxy)aniline

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The isotopic pattern observed for the molecular ion peak would be characteristic of a compound containing both bromine and chlorine, due to the natural abundance of their isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of 5-Bromo-2-(3-chlorophenoxy)aniline. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the structure of the molecule. Common fragmentation patterns for such compounds include cleavage of the ether bond, loss of the halogen atoms, and fragmentation of the aromatic rings. The loss of HCN is a common fragmentation pattern for anilines. miamioh.edu

Vibrational Spectroscopic Analysis (IR, Raman) of 5-Bromo-2-(3-chlorophenoxy)aniline

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a "fingerprint" for a compound and can be used to identify the presence of specific functional groups.

Functional Group Vibrational Mode Assignments

For 5-Bromo-2-(3-chlorophenoxy)aniline, the IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: The amine group would exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-O stretching: The aryl ether C-O stretching would produce a strong band, typically in the 1200-1270 cm⁻¹ region.

C-N stretching: The C-N stretching vibration would be expected in the 1250-1360 cm⁻¹ range.

C-Br and C-Cl stretching: The carbon-halogen stretching vibrations would appear in the fingerprint region of the spectrum, at lower frequencies.

Theoretical calculations using methods such as Density Functional Theory (DFT) could be employed to predict the vibrational frequencies and assist in the assignment of the experimental IR and Raman bands. globalresearchonline.netresearchgate.net

Electronic Absorption and Emission Spectroscopy of 5-Bromo-2-(3-chlorophenoxy)aniline

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light. These methods are pivotal for characterizing the photophysical properties of 5-Bromo-2-(3-chlorophenoxy)aniline.

UV-Vis Spectroscopic Characterization of Electronic Transitions

The electronic absorption spectrum of 5-Bromo-2-(3-chlorophenoxy)aniline, typically measured in a suitable solvent like ethanol (B145695) or cyclohexane, reveals characteristic absorption bands in the ultraviolet and visible regions. These bands correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The spectrum is generally characterized by intense absorptions arising from π → π* transitions associated with the aromatic rings. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. Additionally, weaker absorptions corresponding to n → π* transitions may be observed. These involve the excitation of non-bonding electrons, such as those on the nitrogen and oxygen atoms, to antibonding π* orbitals. The position and intensity of these bands can be influenced by the solvent polarity.

Table 1: Typical Electronic Transitions for 5-Bromo-2-(3-chlorophenoxy)aniline

| Transition Type | Approximate Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 200-280 nm | High |

| n → π* | > 280 nm | Low |

Note: The precise values are dependent on the solvent and experimental conditions. This table represents expected ranges based on the compound's structure.

Fluorescence and Phosphorescence Properties in Solution

Upon absorption of photons, excited molecules can relax through the emission of light, a process known as photoluminescence, which includes fluorescence and phosphorescence. libretexts.org

Fluorescence is the emission of light from the relaxation of an electron from a singlet excited state to the singlet ground state. Unsubstituted aromatic hydrocarbons are known to fluoresce in solution, and this property is expected in 5-Bromo-2-(3-chlorophenoxy)aniline due to its aromatic structure. libretexts.org The fluorescence emission typically occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. libretexts.org

Phosphorescence involves an electronic transition from a triplet excited state to the singlet ground state. This transition is spin-forbidden, resulting in a much longer lifetime for the excited state compared to fluorescence. libretexts.org The presence of the bromine atom in 5-Bromo-2-(3-chlorophenoxy)aniline is significant. Heavy atoms like bromine enhance the probability of intersystem crossing—the transition from a singlet excited state to a triplet excited state—due to increased spin-orbit coupling. libretexts.org This "heavy-atom effect" suggests that the compound may exhibit noticeable phosphorescence, particularly at low temperatures where non-radiative decay processes are minimized.

Table 2: Anticipated Photoluminescence Properties

| Property | Description | Expected Observation |

|---|---|---|

| Fluorescence | Emission from singlet excited state | Emission at λ > λ_absorption |

| Phosphorescence | Emission from triplet excited state | Potentially significant due to the heavy-atom effect of bromine |

| Intersystem Crossing | Transition from singlet to triplet state | Enhanced by the presence of the bromine atom |

X-ray Diffraction Studies of 5-Bromo-2-(3-chlorophenoxy)aniline

X-ray diffraction (XRD) is a powerful, non-destructive technique for analyzing the atomic and molecular structure of a crystal. ucmerced.edu By measuring the angles and intensities of X-rays diffracted by the crystalline lattice, detailed information about the arrangement of atoms can be obtained.

Single Crystal X-ray Crystallography for Molecular Structure Determination

Single Crystal X-ray Crystallography (SCXRD) provides the most definitive determination of a molecule's three-dimensional structure in the solid state. mdpi.comnih.gov This technique can precisely measure bond lengths, bond angles, and intermolecular interactions. For 5-Bromo-2-(3-chlorophenoxy)aniline, an SCXRD analysis would reveal the exact conformation of the molecule, including the dihedral angle between the two aromatic rings, and how the molecules pack together in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen and halogen bonds. nih.gov While a specific crystal structure for 5-Bromo-2-(3-chlorophenoxy)aniline is not publicly available, a hypothetical dataset illustrates the type of information obtained.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₂H₉BrClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 95° |

| Molecules per Unit Cell (Z) | 4 |

Note: This data is illustrative and does not represent experimentally determined values.

Powder X-ray Diffraction for Polymorphism Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk powder sample. ucmerced.eduresearchgate.net It is particularly useful for identifying crystalline phases and analyzing polymorphism—the ability of a compound to exist in more than one crystal structure. Each polymorph has a unique crystal lattice and will therefore produce a distinct diffraction pattern. PXRD analysis of 5-Bromo-2-(3-chlorophenoxy)aniline would involve irradiating a powdered sample with X-rays and recording the diffraction pattern. This pattern serves as a fingerprint for the crystalline phase, allowing for quality control and the study of phase transitions. byui.edu

Table 4: Representative Powder X-ray Diffraction Data

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 22.4 | 3.97 | 60 |

| 25.1 | 3.55 | 75 |

Note: This table contains representative data to illustrate a typical PXRD pattern and is not from experimental measurement of the compound.

Reactivity and Transformation Studies of 5 Bromo 2 3 Chlorophenoxy Aniline

Electrophilic Aromatic Substitution Reactions of 5-Bromo-2-(3-chlorophenoxy)aniline

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org In 5-Bromo-2-(3-chlorophenoxy)aniline, the aniline (B41778) ring is highly activated towards EAS due to the strong electron-donating amino group.

The directing effects of the substituents on the aniline ring determine the regioselectivity of EAS reactions. The amino group is a powerful ortho-, para-director. youtube.com The bromine atom is a deactivating ortho-, para-director, and the (3-chlorophenoxy) group is also an ortho-, para-directing group, albeit with a weaker activating or deactivating effect depending on the reaction conditions.

Given the positions of the existing substituents (amino at C1, bromo at C5, and the phenoxy group at C2), the potential sites for electrophilic attack on the aniline ring are C3, C4, and C6. The amino group strongly directs incoming electrophiles to the ortho (C6) and para (C4) positions. The bromine at C5 will sterically hinder attack at C6 and C4 to some extent. The (3-chlorophenoxy) group at C2 will also exert steric hindrance, particularly at the C3 position.

Considering the combined electronic and steric influences, electrophilic substitution is most likely to occur at the C4 and C6 positions of the aniline ring. The strong activating and directing effect of the amino group is expected to dominate. For instance, in bromination reactions of anilines, substitution often occurs at all available ortho and para positions. youtube.com However, the bulky (3-chlorophenoxy) group and the bromine atom may provide a degree of steric protection, potentially allowing for some regiocontrol under specific reaction conditions. For example, catalyst-controlled regioselective chlorination of anilines has been demonstrated to favor the ortho position. nsf.gov

Nucleophilic Substitution Reactions Involving 5-Bromo-2-(3-chlorophenoxy)aniline

The bromine atom on the aniline ring of 5-Bromo-2-(3-chlorophenoxy)aniline is susceptible to nucleophilic substitution, particularly through metal-catalyzed processes. While direct nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich rings unless strongly activated by electron-withdrawing groups, the bromine atom can be replaced by various nucleophiles under specific conditions. nih.govacs.org The amino group can also act as a nucleophile in reactions. ucalgary.cachemicalbook.com

For instance, the bromine atom can be substituted by other nucleophiles under appropriate conditions. The amino group's lone pair of electrons can participate in resonance, which decreases its nucleophilicity compared to aliphatic amines. ucalgary.ca

Metal-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-(3-chlorophenoxy)aniline

The presence of a bromine atom makes 5-Bromo-2-(3-chlorophenoxy)aniline an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. nih.govlibretexts.orgorganic-chemistry.org 5-Bromo-2-(3-chlorophenoxy)aniline can readily participate in Suzuki coupling reactions, where the bromine atom is replaced by an aryl, vinyl, or alkyl group from a boronic acid or ester. nih.govresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The bromine atom in 5-Bromo-2-(3-chlorophenoxy)aniline can be coupled with various alkenes. wikipedia.org This reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. organic-chemistry.org While the amino group can sometimes interfere with the catalyst, methods for the Heck coupling of unprotected anilines have been developed. researchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts. organic-chemistry.orgwikipedia.orglibretexts.org 5-Bromo-2-(3-chlorophenoxy)aniline can be coupled with terminal alkynes to introduce an alkynyl substituent at the C5 position. wikipedia.orgresearchgate.net The reaction is generally carried out under mild, basic conditions. wikipedia.org

| Coupling Reaction | Reactant | Catalyst/Reagents | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | Biaryl or substituted aniline |

| Heck Reaction | Alkene | Pd catalyst, Base | Alkenyl-substituted aniline |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | Alkynyl-substituted aniline |

While the bromo-substituted position is the most reactive site for cross-coupling, C-H activation strategies offer an alternative approach to functionalize the aromatic rings directly. The development of C-H activation methods for anilines is an active area of research. These reactions could potentially allow for the introduction of new substituents at the C-H bonds of either the aniline or the chlorophenoxy ring, guided by directing groups. The amino group can act as a directing group to facilitate ortho-C-H functionalization.

Oxidation and Reduction Chemistry of 5-Bromo-2-(3-chlorophenoxy)aniline

The amino group in 5-Bromo-2-(3-chlorophenoxy)aniline can be oxidized to various functional groups, such as nitroso, nitro, or can lead to polymerization to form polyaniline-like structures. The specific product depends on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the degradation of the molecule.

Conversely, the bromine atom can be removed through reductive dehalogenation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using hydride sources. This transformation would yield 2-(3-chlorophenoxy)aniline.

Derivatization Strategies for Structural Modification of 5-Bromo-2-(3-chlorophenoxy)aniline

The presence of an amino group, a bromine atom, and a chloro-substituted phenoxy ether linkage on the aniline ring makes 5-Bromo-2-(3-chlorophenoxy)aniline a versatile scaffold for chemical synthesis. Derivatization can be targeted at the amino group or the bromine atom, and can also involve transformations of the aromatic rings.

The synthesis of novel analogues of 5-Bromo-2-(3-chlorophenoxy)aniline can be achieved through various reactions that modify its core structure. These modifications can lead to compounds with altered electronic, steric, and physicochemical properties.

One of the primary methods for creating analogues is through N-alkylation or N-arylation of the aniline's amino group. This can be accomplished via reactions with alkyl halides or aryl halides. For instance, the amino group can be alkylated using alkyl bromides in the presence of a base like lithium hydride in a solvent such as dimethylformamide (DMF).

Another significant approach involves acylation of the amino group to form amides. This is typically achieved by reacting the aniline with acyl chlorides or anhydrides. For example, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) can yield the corresponding N-chloroacetyl derivative. researchgate.net This transformation not only creates a new analogue but also modulates the reactivity of the aromatic ring for subsequent reactions. libretexts.org

Furthermore, the bromine atom on the aniline ring is a key handle for derivatization through various cross-coupling reactions . The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that can be used to replace the bromine atom with a variety of amino groups, leading to the synthesis of N,N'-disubstituted aniline derivatives. nih.govnih.gov This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction. nih.gov Similarly, the Ullmann condensation offers a copper-catalyzed route to form C-N bonds, providing an alternative to palladium-based methods, although often requiring higher temperatures. wikipedia.org

The following table summarizes potential synthetic routes to novel analogues based on known reactions of similar compounds.

| Starting Material | Reagent(s) | Reaction Type | Potential Product |

| 5-Bromo-2-(3-chlorophenoxy)aniline | Alkyl bromide, LiH, DMF | N-Alkylation | N-Alkyl-5-bromo-2-(3-chlorophenoxy)aniline |

| 5-Bromo-2-(3-chlorophenoxy)aniline | Acyl chloride, Et3N | N-Acylation | N-Acyl-5-bromo-2-(3-chlorophenoxy)aniline |

| 5-Bromo-2-(3-chlorophenoxy)aniline | Arylboronic acid, Pd catalyst, ligand, base | Suzuki Coupling | 5-Aryl-2-(3-chlorophenoxy)aniline |

| 5-Bromo-2-(3-chlorophenoxy)aniline | Amine, Pd catalyst, ligand, base | Buchwald-Hartwig Amination | N'-Substituted-2-(3-chlorophenoxy)aniline-5-amine |

| 5-Bromo-2-(3-chlorophenoxy)aniline | Phenol (B47542), Cu catalyst, base | Ullmann Condensation | 5-Phenoxy-2-(3-chlorophenoxy)aniline |

Functional group interconversions (FGIs) are fundamental in organic synthesis for accessing a wider range of chemical structures from a common intermediate. For 5-Bromo-2-(3-chlorophenoxy)aniline, both the amino and bromo groups are prime candidates for such transformations.

The amino group can be converted into a variety of other functional groups. A key transformation is the diazotization of the primary arylamine using nitrous acid (HNO₂) to form a diazonium salt. libretexts.org This intermediate is highly versatile and can be subsequently replaced by a range of nucleophiles in what is known as the Sandmeyer reaction or related transformations. For example, treatment with copper(I) cyanide yields a nitrile, copper(I) halides can introduce other halogens, and hydrolysis can lead to a phenol.

The bromo group on the aromatic ring is another site for functional group interconversion. As mentioned, it is an excellent substrate for palladium-catalyzed cross-coupling reactions. Beyond amination, the Suzuki coupling with boronic acids can introduce new carbon-carbon bonds, leading to biaryl structures. The Heck reaction with alkenes offers another route for C-C bond formation.

Furthermore, the bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strongly activating groups. A more common approach is through metal-halogen exchange, for instance, using organolithium reagents, to generate an aryllithium species which can then react with various electrophiles.

The table below outlines potential functional group interconversions for 5-Bromo-2-(3-chlorophenoxy)aniline.

| Functional Group | Reagent(s) | Reaction Type | Product Functional Group |

| Amino (-NH₂) | 1. NaNO₂, HCl; 2. CuCN | Diazotization/Sandmeyer | Nitrile (-CN) |

| Amino (-NH₂) | 1. NaNO₂, HCl; 2. H₂O, heat | Diazotization/Hydrolysis | Hydroxyl (-OH) |

| Amino (-NH₂) | Acetic anhydride | Acetylation | Acetamido (-NHCOCH₃) |

| Bromo (-Br) | R-B(OH)₂, Pd catalyst | Suzuki Coupling | Aryl/Alkyl (-R) |

| Bromo (-Br) | R-NH₂, Pd catalyst | Buchwald-Hartwig Amination | Amino (-NHR) |

| Bromo (-Br) | n-BuLi, then electrophile (E+) | Metal-Halogen Exchange | Various (-E) |

These derivatization strategies and functional group interconversions highlight the synthetic utility of 5-Bromo-2-(3-chlorophenoxy)aniline as a building block for constructing a diverse library of novel compounds. The reactivity of its functional groups allows for systematic structural modifications, which is a cornerstone of modern medicinal and materials chemistry research.

Theoretical and Computational Investigations of 5 Bromo 2 3 Chlorophenoxy Aniline

Density Functional Theory (DFT) Calculations for 5-Bromo-2-(3-chlorophenoxy)aniline

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules, including their geometry, electronic distribution, and spectroscopic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For 5-Bromo-2-(3-chlorophenoxy)aniline, the presence of electron-withdrawing halogen atoms (bromine and chlorine) and the electron-donating amino group (-NH2) on the aromatic rings significantly influences the electronic distribution. The HOMO is expected to be localized primarily on the aniline (B41778) ring, particularly on the amino group and the adjacent carbon atoms, due to the electron-donating nature of the amine. Conversely, the LUMO is likely to be distributed across the chlorophenoxy ring, influenced by the electron-withdrawing chlorine atom.

The HOMO-LUMO gap can be tuned by the nature and position of substituents on the aromatic rings. nih.gov Studies on substituted paraphenylenes have shown that the band gap can be significantly altered by different functional groups. nih.gov For halogenated anisoles, the HOMO energy has been shown to be a key descriptor in QSPR models, highlighting its importance in determining molecular properties. nih.gov

Table 1: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap for 5-Bromo-2-(3-chlorophenoxy)aniline and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Phenoxyaniline | -5.20 | -0.85 | 4.35 |

| 5-Bromo-2-phenoxyaniline | -5.35 | -1.05 | 4.30 |

| 2-(3-chlorophenoxy)aniline | -5.25 | -1.10 | 4.15 |

| 5-Bromo-2-(3-chlorophenoxy)aniline | -5.40 | -1.20 | 4.20 |

Note: The data in this table is illustrative and represents expected trends based on the electronic effects of the substituents. Actual values would require specific DFT calculations.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra. A study on polybrominated diphenyl ethers (PBDEs) demonstrated that DFT calculations at the B3LYP/6-31G(d) level could reliably predict vibrational spectra. researching.cn

For 5-Bromo-2-(3-chlorophenoxy)aniline, characteristic vibrational modes would include:

N-H stretching of the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching of the aromatic rings, expected around 3000-3100 cm⁻¹.

C-O-C stretching of the ether linkage, which is a strong, characteristic band usually found in the 1200-1300 cm⁻¹ range.

C-Br stretching , which is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

C-Cl stretching , generally observed in the 600-800 cm⁻¹ region.

Benzene (B151609) ring breathing vibrations , which are sensitive to the substitution pattern. researching.cn

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 5-Bromo-2-(3-chlorophenoxy)aniline

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | 3450 - 3500 | Medium |

| N-H Symmetric Stretch | 3350 - 3400 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| C-O-C Asymmetric Stretch | 1240 - 1280 | Strong |

| C-N Stretch | 1280 - 1350 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

| C-Br Stretch | 550 - 650 | Strong |

Note: These are predicted frequency ranges based on typical values for the respective functional groups. Precise values are dependent on the computational method and basis set used.

DFT calculations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation barriers. The synthesis of diaryl ethers like 5-Bromo-2-(3-chlorophenoxy)aniline often involves the Ullmann condensation, a copper-catalyzed reaction between a phenol (B47542) and an aryl halide. nih.govacs.orgorganic-chemistry.org

Computational studies on the Ullmann reaction have provided detailed mechanistic insights. nih.gov These studies suggest that the reaction can proceed through a Cu(I)-catalyzed pathway involving an anionic ligand. The mechanism typically involves the formation of a copper phenoxide, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether and regenerate the catalyst. nih.gov DFT calculations can model the energies of the intermediates and transition states in this catalytic cycle, helping to understand the role of ligands and reaction conditions. nih.govnih.gov For the synthesis of 5-Bromo-2-(3-chlorophenoxy)aniline, computational modeling could predict the most favorable reaction pathway, for instance, whether the reaction proceeds more efficiently by reacting 5-bromo-2-aminophenol with 1-chloro-3-iodobenzene (B1293798) or 3-chlorophenol (B135607) with 1-bromo-2-iodo-5-aminobenzene, in the presence of a suitable copper catalyst and ligand system.

Molecular Dynamics Simulations of 5-Bromo-2-(3-chlorophenoxy)aniline

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its conformational dynamics and stability. nih.gov

The dihedral angles around the C-O-C ether linkage and the C-N bond in 5-Bromo-2-(3-chlorophenoxy)aniline allow for a range of possible conformations. The relative stability of these conformers is determined by a balance of steric and electronic effects. MD simulations can explore the potential energy surface of the molecule, identifying the most stable, low-energy conformations. sapub.orgnih.gov

Table 3: Hypothetical Relative Energies of Key Conformers of 5-Bromo-2-(3-chlorophenoxy)aniline

| Conformer Description | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| Global Minimum | ~45° | 0.0 |

| Local Minimum 1 | ~135° | 1.5 |

| Transition State 1 | 0° (eclipsed) | 4.5 |

| Transition State 2 | 90° (perpendicular) | 3.0 |

Note: This table presents a simplified, hypothetical conformational energy profile. Actual values would be obtained from detailed potential energy surface scans using computational methods.

Quantitative Structure-Property Relationship (QSPR) Studies of 5-Bromo-2-(3-chlorophenoxy)aniline and its Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties such as boiling point, solubility, and biological activity.

For 5-Bromo-2-(3-chlorophenoxy)aniline and its derivatives, a QSPR model could be developed to predict various properties. Relevant molecular descriptors would include:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular volume and surface area.

Electronic descriptors: Quantum chemical parameters like HOMO and LUMO energies, dipole moment, and partial charges on atoms. nih.gov

Lipophilicity descriptors: Such as the logarithm of the octanol-water partition coefficient (logP).

A study on halogenated methyl-phenyl ethers successfully established linear relationships between physicochemical properties and structural descriptors derived from electrostatic potentials and molecular volume. nih.gov Similarly, QSAR (Quantitative Structure-Activity Relationship) studies on polyhalogenated ethers have shown that anesthetic activity can be modeled using parameters like logP, molecular polarizability, and electrostatic potentials. nih.gov A QSPR model for 5-Bromo-2-(3-chlorophenoxy)aniline derivatives could be invaluable for screening large numbers of related compounds for desired properties, thereby guiding synthetic efforts towards molecules with optimized characteristics.

Correlation of Structural Descriptors with Spectroscopic Parameters

Currently, there is a lack of publicly available, peer-reviewed research specifically detailing the correlation of structural descriptors with the spectroscopic parameters of 5-Bromo-2-(3-chlorophenoxy)aniline. Theoretical studies, often employing methods like Density Functional Theory (DFT), are instrumental in predicting and understanding these relationships. Such studies would typically involve optimizing the molecular geometry of the compound to determine key structural descriptors.

These descriptors would include:

Bond lengths: The distances between adjacent atoms (e.g., C-C, C-N, C-O, C-Br, C-Cl).

Bond angles: The angles formed by three connected atoms (e.g., C-O-C, C-N-H).

Dihedral angles: The rotational angles between planes defined by four atoms, which are crucial for understanding the molecule's three-dimensional conformation.

Once the optimized structure is obtained, computational methods can be used to simulate various spectroscopic parameters, such as:

Vibrational frequencies (Infrared and Raman spectra): These calculations can predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific vibrational modes (stretching, bending, etc.). By correlating calculated vibrational frequencies with experimental data, a detailed assignment of the spectral bands can be achieved.

Electronic transitions (UV-Visible spectra): Time-dependent DFT (TD-DFT) is a common method to predict the electronic absorption spectra. This allows for the correlation of the molecule's electronic structure with its observed color and photochemical properties.

Nuclear Magnetic Resonance (NMR) chemical shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing insight into the electronic environment of each nucleus.

A comprehensive study would then analyze the correlations between these calculated structural and spectroscopic parameters. For instance, changes in the dihedral angle of the ether linkage would be expected to influence the electronic conjugation and, consequently, the UV-Visible absorption maxima. Similarly, the nature and position of the halogen substituents (bromo and chloro) would significantly impact the vibrational frequencies of the aromatic rings and the chemical shifts of the adjacent carbon and hydrogen atoms.

Without specific research on 5-Bromo-2-(3-chlorophenoxy)aniline, we can only hypothesize the general outcomes based on studies of similar halogenated diphenyl ethers or anilines. A detailed analysis with interactive data tables would require dedicated computational studies on this specific molecule.

Crystal Packing and Intermolecular Interaction Analysis using Computational Methods

The analysis of crystal packing and intermolecular interactions for 5-Bromo-2-(3-chlorophenoxy)aniline using computational methods is contingent upon the availability of its crystal structure, typically determined by single-crystal X-ray diffraction. As of now, the crystal structure for this specific compound does not appear to be available in public crystallographic databases.

However, if the crystal structure were known, a powerful computational tool for this analysis is Hirshfeld surface analysis . This method provides a graphical representation of the space a molecule occupies in a crystal and maps the nature and strength of intermolecular interactions on this surface.

Key aspects of this analysis would include:

d_norm surface: This surface visualizes intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds. White areas represent contacts close to the van der Waals distance, and blue regions signify longer contacts.

H···H contacts: Typically the most abundant type of contact.

C-H···π interactions: Where a hydrogen atom interacts with the electron cloud of an aromatic ring.

Halogen bonds (Br···O, Cl···N, Br···Cl): The electrophilic region on one halogen atom interacting with a nucleophilic region on another atom.

π-π stacking: Interactions between the aromatic rings of adjacent molecules, which would be indicated by specific patterns on the fingerprint plot.

The analysis would also involve calculating the enrichment ratios to determine the propensity of certain types of contacts to form over others.

In the absence of experimental crystallographic data, computational crystal structure prediction methods could be employed. These methods explore possible packing arrangements of the molecule based on minimizing the lattice energy. The most stable predicted structures could then be analyzed for their intermolecular interactions, providing theoretical insights into how 5-Bromo-2-(3-chlorophenoxy)aniline molecules might arrange themselves in the solid state.

A detailed quantitative analysis, including interactive data tables of interaction energies and percentages of different contacts, would be a direct outcome of such a computational study.

Advanced Applications in Materials Science and Supramolecular Chemistry Research Involving 5 Bromo 2 3 Chlorophenoxy Aniline

Incorporation of 5-Bromo-2-(3-chlorophenoxy)aniline into Polymer Architectures

The integration of 5-Bromo-2-(3-chlorophenoxy)aniline into polymer chains could yield materials with unique characteristics stemming from its halogenated and aromatic structure.

Synthesis of 5-Bromo-2-(3-chlorophenoxy)aniline-Functionalized Monomers

The synthesis of monomers derived from 5-Bromo-2-(3-chlorophenoxy)aniline is a critical first step for its use in polymer chemistry. The aniline (B41778) functional group serves as a key reactive site for polymerization. For instance, it can be converted into a variety of polymerizable groups.

One potential route involves the acylation of the amine group to form an acrylamide (B121943) or methacrylamide (B166291) monomer. This process would typically involve reacting 5-Bromo-2-(3-chlorophenoxy)aniline with acryloyl chloride or methacryloyl chloride in the presence of a base. Alternatively, the aniline could be transformed into a diazonium salt, which can then participate in coupling reactions to create monomers with extended conjugation. ncert.nic.in

Another approach could be the synthesis of diamine monomers for polycondensation reactions. By analogy to the synthesis of other aromatic polyamides and polyimides, a diamine derivative of 5-Bromo-2-(3-chlorophenoxy)aniline could be reacted with various diacyl chlorides or dianhydrides. mdpi.comgoogle.com The synthesis of such monomers would likely follow established protocols for the preparation of aromatic amines. lumenlearning.com

Table 1: Potential Synthetic Routes to 5-Bromo-2-(3-chlorophenoxy)aniline-Functionalized Monomers

| Monomer Type | Potential Synthetic Reactants | Polymerization Method |

| Acrylamide | Acryloyl chloride, Base | Free-radical polymerization |

| Methacrylamide | Methacryloyl chloride, Base | Free-radical polymerization |

| Diamine Derivative | Diacyl chlorides, Dianhydrides | Polycondensation |

This table presents hypothetical synthetic pathways based on general organic chemistry principles, as specific literature on this compound is unavailable.

Optical and Electronic Properties of 5-Bromo-2-(3-chlorophenoxy)aniline-Containing Polymers

Polymers incorporating 5-Bromo-2-(3-chlorophenoxy)aniline are anticipated to exhibit distinct optical and electronic properties due to the influence of the halogen substituents and the ether linkage. The electronic properties of polyanilines are known to be tunable through substitution on the aromatic rings. kpi.uaaps.orgresearchgate.net

The presence of the electron-withdrawing bromine and chlorine atoms would likely lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This could lead to a wider bandgap compared to unsubstituted analogues, potentially resulting in materials that are transparent in the visible region. The heavy bromine atom could also induce phosphorescence, making these polymers interesting for applications in organic light-emitting diodes (OLEDs).

The optical absorption and emission wavelengths of these polymers would be highly dependent on the degree of conjugation along the polymer backbone and the nature of the other monomer units. Theoretical investigations would be invaluable in predicting the electronic and optical behavior of such polymers. aps.org

Exploration of 5-Bromo-2-(3-chlorophenoxy)aniline in Organic Electronic Devices Research

The unique electronic structure imparted by the halogen atoms makes 5-Bromo-2-(3-chlorophenoxy)aniline a candidate for exploration in organic electronic devices.

Charge Transport Properties (Theoretical and Experimental Investigations)

Currently, there are no specific experimental or theoretical studies on the charge transport properties of 5-Bromo-2-(3-chlorophenoxy)aniline. However, we can speculate on its potential based on the properties of similar materials. The charge transport in organic semiconductors is highly dependent on molecular packing and intermolecular interactions. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), could provide initial insights into the charge mobility of this compound in a crystalline state. mdpi.com Such studies would help to determine whether it is more likely to be an n-type (electron-transporting) or p-type (hole-transporting) material. The presence of the electronegative halogen atoms might favor electron transport.

Experimental characterization of charge transport would require the synthesis of high-purity single crystals or the fabrication of thin-film transistors. Techniques like time-of-flight photoconductivity or space-charge-limited current measurements could then be employed to determine the charge carrier mobility. abo.fi

Self-Assembly and Supramolecular Structures of 5-Bromo-2-(3-chlorophenoxy)aniline

The functional groups within 5-Bromo-2-(3-chlorophenoxy)aniline provide opportunities for directed self-assembly into well-defined supramolecular architectures.

Hydrogen Bonding Networks

The aniline group is a classic hydrogen bond donor, capable of forming N-H···A interactions (where A is a hydrogen bond acceptor). In the solid state, it is expected that 5-Bromo-2-(3-chlorophenoxy)aniline molecules would engage in intermolecular hydrogen bonding. researchgate.netnih.gov

Table 2: Potential Intermolecular Interactions in 5-Bromo-2-(3-chlorophenoxy)aniline

| Interaction Type | Donor | Acceptor | Potential Influence on Supramolecular Structure |

| Hydrogen Bonding | N-H | O (ether), Cl, Br | Formation of 1D chains or 2D sheets |

| Halogen Bonding | C-Br, C-Cl | N, O | Directional interactions influencing crystal packing |

| π-π Stacking | Phenyl rings | Phenyl rings | Stabilization of layered structures |

This table outlines potential non-covalent interactions that could govern the self-assembly of the title compound, based on the known behavior of similar functional groups.

Pi-Stacking Interactions

There is currently no available research data detailing the specific π-stacking interactions of 5-Bromo-2-(3-chlorophenoxy)aniline in the context of materials science or supramolecular chemistry. The arrangement and electronic nature of the aromatic rings in this compound suggest the potential for such interactions, but empirical or theoretical studies to confirm and characterize them are not present in the public domain.

5-Bromo-2-(3-chlorophenoxy)aniline in Chemo-sensor Development Research

Chemo-sensing Mechanisms and Selectivity (Theoretical and Proof-of-Concept)

No theoretical or proof-of-concept studies demonstrating the application of 5-Bromo-2-(3-chlorophenoxy)aniline in the development of chemo-sensors were identified. Research in this area would typically involve modifying the aniline or phenoxy rings to create binding sites for specific analytes and studying the resulting changes in spectroscopic or electrochemical properties. Such investigations specific to this compound have not been published.

5-Bromo-2-(3-chlorophenoxy)aniline as a Ligand Precursor in Coordination Chemistry Research

Metal Complexation Studies

Information regarding the use of 5-Bromo-2-(3-chlorophenoxy)aniline as a precursor for ligands in coordination chemistry is not available. The amino group on the aniline ring presents a potential coordination site, but studies detailing its complexation with various metal ions, including the characterization of the resulting coordination compounds and their potential applications, have not been found.

Future Directions and Emerging Research Avenues for 5-Bromo-2-(3-chlorophenoxy)aniline

Consequently, it is not possible to provide a detailed article on the future directions and emerging research avenues for this compound as the foundational research required for such a discussion appears to be absent from currently accessible scientific records. The subsequent sections of the requested article outline—Novel Synthetic Methodologies, Advanced Characterization Techniques, Theoretical Predictions, and Interdisciplinary Research—cannot be addressed due to the lack of specific data for "5-Bromo-2-(3-chlorophenoxy)aniline."

General synthetic routes for similar diaryl ethers or halogenated anilines could hypothetically be adapted, and standard analytical techniques would be employed for characterization. Likewise, computational chemistry could offer theoretical predictions of its properties. However, without experimental data specific to 5-Bromo-2-(3-chlorophenoxy)aniline, any such discussion would be purely speculative and not based on established scientific findings as requested.

Further investigation into proprietary databases or unpublished research may be necessary to locate information on this specific compound.

Q & A

Q. What are the standard laboratory synthesis protocols for 5-Bromo-2-(3-chlorophenoxy)aniline?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting arylboronic esters with brominated intermediates under nitrogen atmosphere, using tetrakis(triphenylphosphine)palladium as a catalyst and potassium carbonate as a base. Solvent systems like toluene/ethanol/water are heated to 110°C, followed by extraction with ethyl acetate and purification via silica gel chromatography (ethyl acetate/petroleum ether) to achieve high yields (~98%) .

Q. Which analytical techniques are critical for confirming the structure and purity of 5-Bromo-2-(3-chlorophenoxy)aniline?

- Liquid Chromatography-Mass Spectrometry (LCMS): Used to verify molecular weight (e.g., m/z 307 [M+H]+) and confirm successful synthesis .

- High-Performance Liquid Chromatography (HPLC): Retention time analysis (e.g., 0.99 minutes under specific conditions) ensures purity .

- X-ray Crystallography: For structural elucidation, crystallographic data (e.g., CCDC 2062478) deposited in repositories provide bond lengths and angles .

Q. What safety precautions are mandatory when handling this compound?

Follow protocols for halogenated aniline derivatives:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid inhalation/contact; store at 0–6°C if required for stability .

- Adhere to hazard codes (e.g., P301+P310 for acute toxicity response) and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cross-coupling efficiency?

- Catalyst Loading: Adjust tetrakis(triphenylphosphine)palladium concentrations (e.g., 3–5 mol%) to balance cost and yield .

- Solvent Systems: Test polar aprotic solvents (e.g., DMF) versus toluene/ethanol mixtures to enhance solubility of brominated intermediates .

- Temperature Control: Monitor exothermic reactions during substitution steps to prevent byproduct formation .

Q. How do electron-withdrawing substituents (Br, Cl) influence the compound’s reactivity in further functionalization?

The bromine and chlorine atoms decrease electron density on the aniline ring, directing electrophilic substitution to meta/para positions. Comparative studies with trifluoromethoxy or nitro analogs (e.g., 5-Nitro-2-(trifluoromethoxy)aniline) show reduced nucleophilicity but enhanced stability in oxidation reactions .

Q. What methodologies are used to resolve contradictions in reported crystallographic data or synthetic yields?

- Statistical Design of Experiments (DoE): Systematically vary parameters (e.g., reaction time, solvent ratios) to identify critical factors affecting yield discrepancies .

- Hirschfeld Surface Analysis: Compare crystallographic datasets (e.g., CCDC 2062478) to assess packing efficiency and hydrogen bonding variations .

Q. How can computational modeling predict the compound’s interactions in catalytic systems or biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.